molecular formula C13H19F3NO3P B2576103 diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate CAS No. 50672-31-6

diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate

Cat. No.: B2576103
CAS No.: 50672-31-6
M. Wt: 325.268
InChI Key: VKKFCSLLIWIZNS-UHFFFAOYSA-N
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Description

Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their stability and versatility in various chemical reactions .

Preparation Methods

The synthesis of diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diisopropyl phosphite with 3-(trifluoromethyl)aniline under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate exerts its effects involves the interaction of the phosphoramidate group with molecular targets. This interaction can lead to the inhibition or activation of specific biochemical pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Diisopropyl (3-(trifluoromethyl)phenyl)phosphoramidate can be compared with other phosphoramidates such as diethyl phosphite and diisopropyl phosphite. While these compounds share similar chemical properties, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects . This makes it particularly useful in applications requiring high stability and reactivity.

Similar compounds include:

Properties

IUPAC Name

N-di(propan-2-yloxy)phosphoryl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3NO3P/c1-9(2)19-21(18,20-10(3)4)17-12-7-5-6-11(8-12)13(14,15)16/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKFCSLLIWIZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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